9-CIS-RETINOIC ACID

Overview

Description

9-Cis-retinoic acid (9cRA) is a bioactive metabolite of vitamin A (retinol) that plays critical roles in regulating physiological processes such as embryonic development, cell differentiation, and immune function . Unlike its isomer all-trans-retinoic acid (atRA), 9cRA uniquely binds to both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), enabling it to modulate distinct signaling pathways . Endogenously, 9cRA is synthesized from retinol via enzymatic oxidation and isomerization, though its tissue concentrations are typically lower than atRA . Its dual receptor activation underpins its role in lipid metabolism, apoptosis, and gene transcription, making it a key target for therapeutic research in oncology and dermatology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alitretinoin is synthesized through a series of chemical reactions starting from beta-ionone, a compound derived from the degradation of carotenoids. The synthetic route involves several key steps, including:

Isomerization: Conversion of beta-ionone to an intermediate compound.

Oxidation: Introduction of oxygen atoms to form the desired retinoid structure.

Purification: Refining the product to achieve the required purity levels.

Industrial Production Methods

Industrial production of alitretinoin involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Alitretinoin undergoes various chemical reactions, including:

Oxidation: Conversion to other retinoic acid derivatives.

Reduction: Formation of reduced retinoid compounds.

Substitution: Replacement of functional groups to form different retinoid analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include other retinoic acid derivatives, which have varying biological activities and therapeutic applications .

Scientific Research Applications

Alitretinoin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying retinoid chemistry and synthesis.

Biology: Investigated for its role in cell differentiation and gene expression.

Medicine: Used in the treatment of Kaposi’s sarcoma, chronic hand eczema, and other skin conditions.

Industry: Employed in the development of new retinoid-based pharmaceuticals and skincare products.

Mechanism of Action

Alitretinoin exerts its effects by binding to and activating retinoid receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This activation regulates gene expression, leading to various biological effects such as inhibition of cell proliferation, induction of cell differentiation, and modulation of immune responses . The molecular targets and pathways involved include the suppression of chemokine receptor expression and inhibition of chemotaxis .

Comparison with Similar Compounds

Structural and Receptor Binding Differences

Key Structural Features :

- 9cRA : Contains a cis configuration at the 9th carbon of its polyene chain, enabling binding to RXR .

- atRA : All-trans configuration; binds exclusively to RARs .

- 13-cis-retinoic acid (13cRA): Cis isomer at the 13th carbon; lower receptor affinity and metabolic stability compared to 9cRA and atRA .

Receptor Affinity (IC₅₀ Values) :

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | RXR (nM) |

|---|---|---|---|---|

| 9cRA | 12 | 8 | 60 | 2 |

| atRA | 5 | 5 | 5 | N/A |

Data derived from in vitro binding assays .

9cRA exhibits weaker binding to RARγ compared to atRA but uniquely activates RXRs, which are critical for heterodimer signaling with nuclear receptors (e.g., thyroid hormone receptors) .

Transcriptional Regulation

- Corepressor Release : atRA releases the SMRT corepressor from RARs at lower concentrations (IC₅₀ = 5 nM) compared to 9cRA (IC₅₀ = 25 nM) .

- Keratinocyte Differentiation: In human keratinocytes, 9cRA and atRA similarly suppress proliferation but differ in regulating differentiation markers like involucrin and keratins .

Teratogenicity and Developmental Effects

- Xenopus Embryos: 9cRA induces dysmorphogenesis (heart, eye, and brain defects) at half the concentration required for atRA (EC₅₀ = 25 nM vs. 50 nM) .

- Metabolic Stability: atRA is rapidly oxidized to 4-oxo metabolites, whereas 9cRA forms 9,13-di-cis-retinoic acid (9,13dcRA), a less active metabolite .

Metabolic Pathways

9cRA’s glucuronidation reduces its bioavailability, while its isomerization to 9,13dcRA diminishes RXR/RAR activation .

Pharmacological and Toxicological Profiles

Toxicity

- Hemolysis : 9cRA induces annexin-V binding in erythrocytes at ≥0.5 µg/mL, suggesting membrane toxicity .

- Teratogenicity : Both isomers are potent teratogens, but 9cRA’s lower metabolic stability may reduce fetal exposure compared to atRA .

Stability and Analytical Challenges

9cRA is prone to light- and heat-induced isomerization, complicating its quantification. High-throughput LC-MS/MS methods enable simultaneous detection of 9cRA and metabolites (e.g., 4-oxo-9cRA) with precision ≤13.8% .

Biological Activity

9-Cis-retinoic acid (9cRA), a geometric isomer of all-trans-retinoic acid (atRA), has garnered attention for its significant biological activities, particularly in the fields of oncology, immunology, and dermatology. This article provides a comprehensive overview of the biological effects of 9cRA, supported by various studies and findings.

Overview of this compound

9cRA acts as a high-affinity ligand for retinoid X receptors (RXRs) and retinoic acid receptors (RARs), influencing gene expression and cellular functions. It is known to exhibit both pro-differentiation and pro-apoptotic effects across various cell types.

1. Cell Proliferation and Apoptosis

Numerous studies have demonstrated the ability of 9cRA to inhibit cell proliferation and induce apoptosis in cancer cells:

- Acute Myeloblastic Leukemia : In a study comparing 9cRA with atRA and 13-cis RA, it was found that 9cRA induced greater growth arrest and apoptosis in OCI/AML-2 subclones. This effect was associated with p53 activation and downregulation of bcl-2, suggesting a unique mechanism distinct from other retinoids .

- Neuroblastoma : Research indicated that 9cRA could inhibit neuroblastoma cell growth more effectively than atRA. The compound induced apoptosis and differentiation in neuroblastoma cells, highlighting its potential as a therapeutic agent .

2. Anti-inflammatory Properties

In the context of neuroinflammation, 9cRA has been shown to modulate inflammatory responses:

- Microglial Cells : Studies revealed that 9cRA inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated microglia. This suggests its potential therapeutic role in treating conditions like multiple sclerosis .

3. Lymphangiogenesis

Recent studies have highlighted the role of 9cRA in promoting lymphangiogenesis:

- In vitro and animal studies demonstrated that 9cRA significantly activated lymphangiogenesis and enhanced lymphatic regeneration in experimental models of lymphedema, indicating its promise as a novel therapeutic agent for human lymphedema patients .

Comparative Biological Activity

The following table summarizes key findings comparing the biological activity of 9cRA with other retinoids:

Case Study: Neuroblastoma Treatment

A clinical trial investigated the effects of 9cRA on patients with advanced neuroblastoma. Results showed significant tumor regression in a subset of patients treated with high doses over an extended period, although some experienced severe side effects, necessitating careful dose management .

Case Study: Multiple Sclerosis

In an experimental model of multiple sclerosis, administration of 9cRA resulted in reduced inflammation and improved behavioral outcomes. The compound's ability to suppress specific inflammatory cytokines indicated its potential for managing autoimmune conditions .

Q & A

Basic Research Questions

Q. Q1. What experimental models are most suitable for studying the effects of 9-cis-retinoic acid on cellular differentiation, and how should treatment protocols be optimized?

Answer:

- Model Selection: Androgen-responsive prostate cancer cell lines (e.g., LNCaP) are widely used due to their sensitivity to retinoid signaling and relevance to cancer biology . For non-cancer models, primary epithelial cells or organoids derived from retinoid-sensitive tissues (e.g., skin, lung) are recommended.

- Protocol Optimization:

- Dosage: Start with nanomolar to micromolar ranges (e.g., 10 nM–1 µM) based on prior studies demonstrating apoptotic and differentiation effects .

- Duration: Time-course experiments (24–72 hours) are critical to capture dynamic responses, such as connexin32 gap junction assembly .

- Controls: Include vehicle controls (e.g., DMSO) and compare with all-trans retinoic acid to differentiate isomer-specific effects .

Q. Q2. How can researchers validate the specificity of this compound in activating RXR/RAR heterodimers versus other retinoid receptors?

Answer:

- Pharmacological Inhibition: Use selective antagonists (e.g., LE135 for RAR, HX531 for RXR) to block receptor activity and assess downstream gene expression (e.g., qPCR for RARβ, CRABP2) .

- Knockdown/CRISPR Models: Silence RXRα or RARγ isoforms in target cells and measure loss of this compound-induced effects (e.g., gap junction formation ).

- Binding Assays: Perform competitive radioligand displacement assays with tritiated this compound to quantify receptor affinity versus other retinoids .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in data on this compound’s role in apoptosis versus proliferation across different cancer models?

Answer:

- Contextual Analysis: Evaluate tissue-specific receptor expression (e.g., RXRβ in prostate vs. RARα in leukemia) and crosstalk with other pathways (e.g., androgen signaling in LNCaP cells ).

- Dose-Dependency: Replicate experiments across a broader concentration range to identify biphasic effects (e.g., pro-survival at low doses vs. pro-apoptotic at high doses).

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map dose- and time-dependent signaling nodes (e.g., MAPK/ERK vs. p53) .

Q. Q4. What methodological strategies are recommended for isolating this compound’s post-translational effects from transcriptional regulation in mechanistic studies?

Answer:

- Cycloheximide Chase Experiments: Inhibit new protein synthesis to assess post-translational modulation of targets (e.g., connexin32 stability in gap junctions ).

- Luciferase Reporter Assays: Use RXR/RAR-responsive promoters (e.g., DR1 elements) to isolate transcriptional activity .

- Phosphoproteomics: Identify phosphorylation changes in retinoid-regulated proteins (e.g., kinases affecting gap junction assembly) independent of mRNA levels .

Q. Q5. How can researchers address variability in this compound stability during in vitro assays, and what quality-control measures are essential?

Answer:

- Stability Testing: Pre-treat compounds under experimental conditions (e.g., cell culture media, light exposure) and quantify degradation via HPLC or LC-MS .

- Antioxidant Additives: Include 0.1% BHT or α-tocopherol in media to reduce oxidative isomerization to inactive forms .

- Batch Validation: Certify compound purity (>98%) via NMR and mass spectrometry for each experimental replicate .

Q. Methodological Frameworks

Q. Q6. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Answer:

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

- Error Propagation: Incorporate uncertainty from technical replicates (e.g., pipetting variability) and biological replicates (e.g., cell passage differences) .

- Multivariate Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare effects across multiple concentrations and time points .

Q. Q7. How should literature reviews on this compound prioritize sources to address gaps in mechanistic understanding?

Answer:

- Hierarchy of Evidence: Prioritize primary studies with robust experimental designs (e.g., controlled in vivo models, CRISPR validation) over observational or correlative data .

- Contradiction Mapping: Tabulate conflicting findings (e.g., pro- vs. anti-inflammatory effects) and assess methodological differences (e.g., cell type, retinoid formulation) .

- Citation Mining: Use tools like Google Scholar’s “Cited by” to trace subsequent studies validating or refuting key claims .

Q. Q8. What ethical and reproducibility standards are essential for publishing this compound research?

Answer:

- Data Transparency: Provide raw datasets, HPLC chromatograms, and analysis scripts as supplementary materials .

- Experimental Replication: Include within-study validation (e.g., two independent cell lines) and cross-laboratory collaborations .

- Ethical Compliance: Document approval from institutional biosafety committees for genetic modifications or animal studies .

Properties

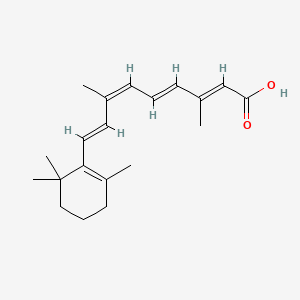

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-ZVCIMWCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040404 | |

| Record name | 9-cis- Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, In ethanol, 7.01 mg/g at 25 °C | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow fine needles from ethanol, Yellow powder | |

CAS No. |

5300-03-8 | |

| Record name | 9-cis-Retinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5300-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alitretinoin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-cis- Retinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinoic acid, 9-cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALITRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA8E65KDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 9-cis-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-190 °C, 190-191 °C | |

| Record name | Alitretinoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alitretinoin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.